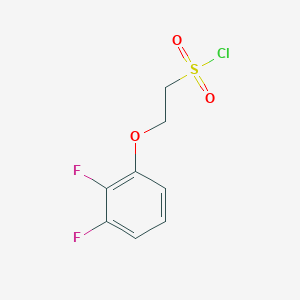

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C8H7ClF2O3S |

|---|---|

Molekulargewicht |

256.65 g/mol |

IUPAC-Name |

2-(2,3-difluorophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7ClF2O3S/c9-15(12,13)5-4-14-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |

InChI-Schlüssel |

WNMPRINAVVFZPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)F)OCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of sulfonyl chlorides such as 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride (-SO2Cl) group onto an aromatic or aliphatic precursor bearing an ether linkage. The key step is chlorosulfonylation, which can be performed by reacting the corresponding sulfonic acid or thiol derivative with chlorosulfonyl reagents under controlled temperature conditions.

Chlorosulfonylation Using Chlorosulfonic Acid and Sulfuryl Chloride

A notable method involves the use of a mixed chlorosulfonylation reagent composed of chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2). This reagent mixture reacts with aromatic or ether-containing substrates at low temperatures (0–45 °C) to introduce the sulfonyl chloride group either by direct sulfonylation or by converting an existing sulfonic acid group into the sulfonyl chloride.

Key parameters of this method include:

| Parameter | Condition/Value |

|---|---|

| Reagents | ClSO3H and SO2Cl (mixed reagent) |

| Reaction temperature | 0–45 °C |

| Substrate examples | Aromatic ethers (e.g., 1,4-dimethoxybenzene), sulfonic acids |

| Reaction time | 2–3 hours |

| Product isolation | Extraction with dichloromethane, washing, drying |

| Yield | 65–95% (depending on substrate and conditions) |

| Product purity (HPLC) | ≥98% |

This method was demonstrated in a patent (CN1156441C) for aromatic sulfonyl chlorides and can be adapted for difluorophenoxy ethane sulfonyl chlorides by selecting appropriate substrates.

Continuous Flow Oxidative Chlorination of Thiols

An alternative and modern approach involves the oxidative chlorination of thiol precursors under continuous flow conditions using nitric acid, hydrochloric acid, and oxygen as oxidants. This metal-free protocol allows the conversion of thiols or disulfides to sulfonyl chlorides with good yields (70–81%) and operational stability over extended periods.

- Continuous flow operation enables scalability and reproducibility.

- Metal-free conditions reduce contamination risks.

- Environmentally favorable with lower process mass intensity (PMI ~15).

- Online monitoring by ^19F NMR allows real-time optimization.

While this method has been demonstrated primarily for aromatic sulfonyl chlorides, it is applicable to fluorinated derivatives such as 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride, given the presence of fluorine atoms compatible with ^19F NMR monitoring.

Preparation from Divinyl Disulfide and Chlorine

A classical method for preparing ethane sulfonyl chlorides involves the reaction of divinyl disulfide with gaseous chlorine in the presence of water and glacial acetic acid at temperatures below 150 °C. This process yields ethylene sulfonyl chloride derivatives with yields up to 80%.

| Parameter | Condition/Value |

|---|---|

| Reagents | Divinyl disulfide, anhydrous Cl2, glacial acetic acid, water |

| Temperature | Ice-water bath to <150 °C |

| Chlorine amount | 250–300 parts by weight |

| Work-up | Addition of water, phase separation, decantation |

| Yield | 65–80% |

This method is less specific for difluorophenoxy derivatives but provides a foundational approach for ethane sulfonyl chloride synthesis.

3 Comparative Data Table of Preparation Methods

4 Analysis and Recommendations

The chlorosulfonylation method using ClSO3H and SO2Cl2 offers a straightforward and efficient route with high yields and purity, making it highly suitable for preparing 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride. The reaction temperature control (0–45 °C) is critical to avoid side reactions and maximize product quality.

The continuous flow oxidative chlorination represents a cutting-edge technique that enhances process sustainability and scalability. Its metal-free nature and real-time monitoring via ^19F NMR are advantageous for fluorinated sulfonyl chlorides, although adaptation to specific substrates requires optimization.

The divinyl disulfide chlorination approach is less commonly used for difluorophenoxy derivatives but remains a viable alternative for ethane sulfonyl chloride synthesis with acceptable yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Catalysts: Palladium catalysts for coupling reactions

Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would result in the formation of biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for studying their functions and interactions.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: The 2,3-difluorophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or single-fluoro substituents, which may enhance electrophilicity at the sulfonyl chloride site .

- Functional Group Reactivity : Sulfonyl chlorides (e.g., target compound and 2-(2-Methoxyethoxy) analog) are more reactive toward nucleophilic substitution than sulfonyl fluorides (e.g., (E)-2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride), making them preferred for introducing sulfonate groups in synthetic pathways .

Electronic and Spectroscopic Comparisons

¹H NMR Shifts :

- The target compound’s difluorophenyl group likely causes deshielding of adjacent protons, akin to the downfield shift observed in (E)-2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride (δ 7.75 for vinyl protons) .

- Methoxy-substituted analogs (e.g., δ 3.88 for OCH₃ in (E)-2-(2-Methoxyphenyl)ethane-1-sulfonyl fluoride) exhibit distinct shielding effects due to electron-donating substituents .

Biologische Aktivität

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is a synthetic organic compound notable for its sulfonyl chloride functional group and difluorophenoxy moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and pharmaceutical applications.

- Molecular Formula : CHClFOS

- Molecular Weight : Approximately 240.655 g/mol

- Functional Groups : Sulfonyl chloride and difluorophenoxy

The biological activity of 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The sulfonyl chloride group is particularly reactive, allowing the compound to inhibit enzyme activity by modifying key residues in active sites. This mechanism is crucial for the development of specific enzyme inhibitors that could serve therapeutic purposes.

Biological Activity Overview

Research into the biological activity of compounds similar to 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride indicates potential applications in various fields:

- Enzyme Inhibition : The compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions.

- Antimicrobial Properties : Compounds containing difluorophenoxy groups have shown promise as antimicrobial agents, although specific data on this compound is limited.

- Pharmaceutical Applications : Given its structure, it may serve as a lead compound for the development of drugs targeting specific diseases.

Case Studies and Research Findings

While direct studies on 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride are scarce, related compounds have been investigated extensively. Below are notable findings from related research:

These studies highlight the potential for compounds with similar structures to exhibit significant biological activities.

Q & A

Q. Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cs₂CO₃, CH₃CN, 65°C | 99 | |

| 2 | Column chromatography (hexane/EtOAc) | >95 purity |

Advanced: How do fluorine substituents at the 2,3-positions on the phenoxy group influence reactivity in nucleophilic substitution?

Answer:

The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the sulfonyl chloride group:

- Electronic Effects : Fluorine atoms deactivate the aromatic ring, directing nucleophiles to the sulfonyl chloride moiety .

- Steric Effects : Ortho-fluorine substituents may hinder nucleophilic attack, requiring optimized solvent polarity (e.g., THF or DMF) to enhance reactivity .

Methodological Insight : - Use Hammett constants (σ) to predict substituent effects; σ_meta (F) = +0.34, σ_para (F) = +0.15.

- Kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates in varying solvents .

Basic: What purification techniques effectively isolate this compound, and how is purity assessed?

Answer :

Purification Methods :

- Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) removes unreacted phenol and byproducts .

- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals .

Purity Assessment : - HPLC : Retention time matching (e.g., 0.68 minutes under SMD-TFA05 conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 272 [M+H]⁺) .

Advanced: How can competing hydrolysis side reactions be suppressed during sulfonamide synthesis?

Answer :

Mitigation Strategies :

Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over CaH₂) .

Low Temperatures : Conduct reactions at -78°C to slow hydrolysis .

Nucleophile Choice : Primary amines (vs. water) favor sulfonamide formation; excess amine (1.5 eq) improves yield .

Hydrolysis Rate Data :

| Solvent | Half-life (25°C) | Reference |

|---|---|---|

| H₂O | <1 hour | |

| Dry THF | >24 hours |

Basic: What spectroscopic methods confirm the structure of this compound?

Q. Answer :

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.8–7.2 ppm, doublets from fluorine coupling).

- Sulfonyl chloride group (δ 3.8–4.2 ppm for -SO₂Cl) .

- LCMS : m/z 272 [M+H]⁺ .

- IR : Strong S=O stretches at 1360–1180 cm⁻¹ .

Advanced: How do computational methods predict stability under varying pH and solvent conditions?

Q. Answer :

- DFT Calculations : Model hydrolysis pathways; predict transition states for sulfonamide vs. ester formation .

- MD Simulations : Solvent polarity (e.g., water vs. DCM) affects degradation rates. Acetonitrile stabilizes the sulfonyl chloride group better than polar protic solvents .

- pKa Estimation : The sulfonyl chloride group has a pKa ~1.5, making it susceptible to nucleophilic attack at neutral/basic pH .

Basic: What are its primary applications in medicinal chemistry?

Q. Answer :

- Sulfonamide Prodrugs : React with amines to form antibacterial or antiviral agents (e.g., targeting dihydropteroate synthase) .

- Fluorinated Probes : Used in PET imaging due to fluorine’s isotopic properties .

Advanced: What degradation products form under accelerated stability testing?

Q. Answer :

- Hydrolysis : Yields 2-(2,3-difluorophenoxy)ethanesulfonic acid (confirmed via LCMS, m/z 234 [M-H]⁻) .

- Thermal Decomposition : Above 100°C, forms difluoroethylene byproducts (GC-MS analysis) .

Basic: What safety protocols are critical for handling this compound?

Q. Answer :

- PPE : Acid-resistant gloves, goggles, and fume hood use .

- Neutralization : Spills treated with sodium bicarbonate to quench HCl release .

- Storage : Anhydrous, under argon at -20°C to prevent hydrolysis .

Advanced: How do substituent variations (e.g., Cl vs. F) alter biological activity in derivatives?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.